

Protocol for dissolving and preparing RG2833 for experiments

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Compound of Interest

Compound Name: RG2833

Cat. No.: B610454

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Application Notes and Protocols for RG2833

Introduction

RG2833, also known as RGFP109, is a potent, selective, and brain-penetrant inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1][2][3][4][5][6] By inhibiting these enzymes, **RG2833** increases histone acetylation, leading to a more open chromatin structure and the reactivation of gene expression.[5] This mechanism of action has made **RG2833** a compound of interest in preclinical models of neurodegenerative diseases, such as Friedreich's ataxia and Alzheimer's disease, as well as in cancer research.[5][7][8] In studies on Friedreich's ataxia, **RG2833** has been shown to upregulate frataxin (FXN) mRNA and protein levels.[1][2][4] It has also demonstrated the ability to induce cell death in Diffuse Intrinsic Pontine Glioma (DIPG) cells by downregulating the NFκB pathway.[7]

These application notes provide detailed protocols for the dissolution and preparation of **RG2833** for use in both in vitro and in vivo experimental settings.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of **RG2833**

Property	Value	Source
Chemical Name	N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide	[2]
Synonyms	RGFP-109, RGFP109	[1][2][4]
CAS Number	1215493-56-3	[1][2][3]
Molecular Formula	C ₂₀ H ₂₅ N ₃ O ₂	[2][9]
Molecular Weight	339.43 g/mol	[2][4][9]
IC ₅₀ for HDAC1	60 nM	[1][3][4]
IC ₅₀ for HDAC3	50 nM	[1][3][4]
K _i for HDAC1	32 nM	[1][3]
K _i for HDAC3	5 nM	[1][3]

Table 2: Solubility of **RG2833**

Solvent / Formulation	Solubility	Notes	Source
Water	Insoluble	[2] [4]	
DMSO	≥16.95 mg/mL; up to 68 mg/mL (200.33 mM)	Use fresh, non-hygroscopic DMSO for best results.	[2] [4]
Ethanol	≥8.05 mg/mL; up to 11 mg/mL	Gentle warming and sonication can aid dissolution.	[2] [4]
Formulation 1 (In Vivo)	≥ 2.5 mg/mL (7.37 mM)	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	[1] [3]
Formulation 2 (In Vivo)	≥ 2.5 mg/mL (7.37 mM)	10% DMSO + 90% (20% SBE-β-CD in Saline)	[1] [3]
Formulation 3 (In Vivo)	≥ 2.5 mg/mL (7.37 mM)	10% DMSO + 90% Corn Oil	[1] [3]
Formulation 4 (In Vivo)	≥ 2.5 mg/mL (7.37 mM)	5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline	[1] [3]

Experimental Protocols

1. Preparation of High-Concentration DMSO Stock Solution (e.g., 25 mg/mL)

This protocol is suitable for preparing a concentrated stock solution that can be stored and later diluted for various experiments.

Materials:

- **RG2833** powder
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)
- Water bath set to 37°C (optional)

Procedure:

- Weigh the desired amount of **RG2833** powder in a sterile tube. For example, to prepare 1 mL of a 25 mg/mL stock, weigh 25 mg of **RG2833**.
- Add the appropriate volume of fresh DMSO to the tube. In this example, add 1 mL of DMSO.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[\[2\]](#)
- Alternatively, or in addition to sonication, warm the tube at 37°C for 10 minutes.[\[2\]](#)
- Ensure the solution is clear and free of any precipitate before use.
- Storage: Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[\[2\]](#)[\[3\]](#)

2. Preparation of Working Solutions for In Vivo Administration

It is recommended to prepare these formulations fresh on the day of use.[\[3\]](#) The general principle involves starting with a clear DMSO stock solution and sequentially adding the co-solvents.

Protocol 2.1: Formulation 1 (PEG300/Tween-80/Saline)

This formulation is a common vehicle for parenteral administration.

Procedure (for 1 mL final volume):

- Prepare a clear stock solution of **RG2833** in DMSO (e.g., 25 mg/mL).

- In a sterile tube, add 400 μ L of PEG300.
- Add 100 μ L of the 25 mg/mL **RG2833** DMSO stock solution to the PEG300 and mix thoroughly until the solution is uniform.[\[1\]](#)[\[3\]](#)
- Add 50 μ L of Tween-80 to the mixture and mix again until clear.[\[1\]](#)[\[3\]](#)
- Add 450 μ L of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix until the final solution is clear.[\[1\]](#)[\[3\]](#) The final concentration will be 2.5 mg/mL.

Protocol 2.2: Formulation 2 (SBE- β -CD in Saline)

This formulation uses a cyclodextrin to improve solubility.

Procedure (for 1 mL final volume):

- Prepare a clear stock solution of **RG2833** in DMSO (e.g., 25 mg/mL).
- Prepare a 20% SBE- β -CD solution by dissolving 2 g of SBE- β -CD in 10 mL of saline.[\[1\]](#)
- In a sterile tube, add 900 μ L of the 20% SBE- β -CD solution.
- Add 100 μ L of the 25 mg/mL **RG2833** DMSO stock solution to the SBE- β -CD solution and mix thoroughly.[\[1\]](#)[\[3\]](#) The final concentration will be 2.5 mg/mL.

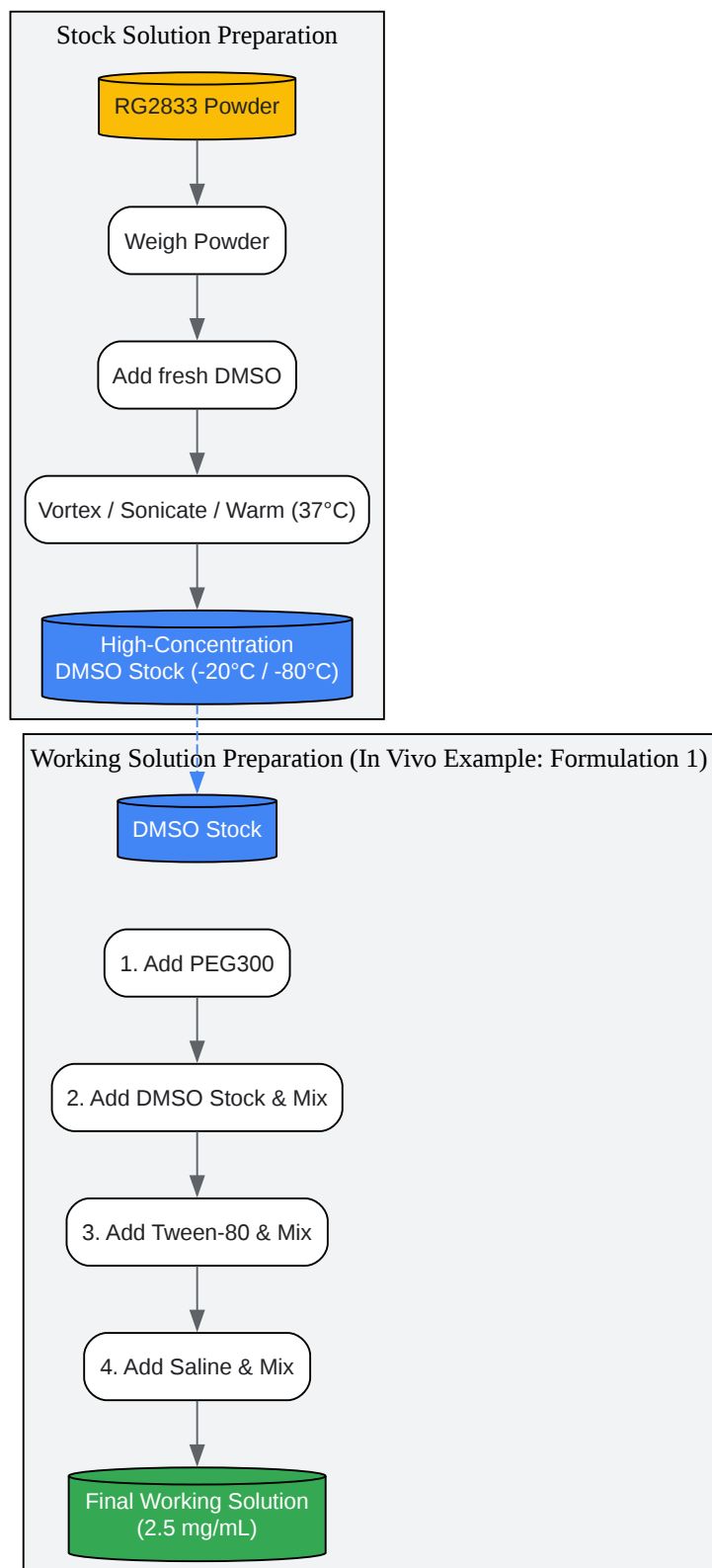
Protocol 2.3: Formulation 3 (Corn Oil)

This formulation is suitable for oral or subcutaneous administration.

Procedure (for 1 mL final volume):

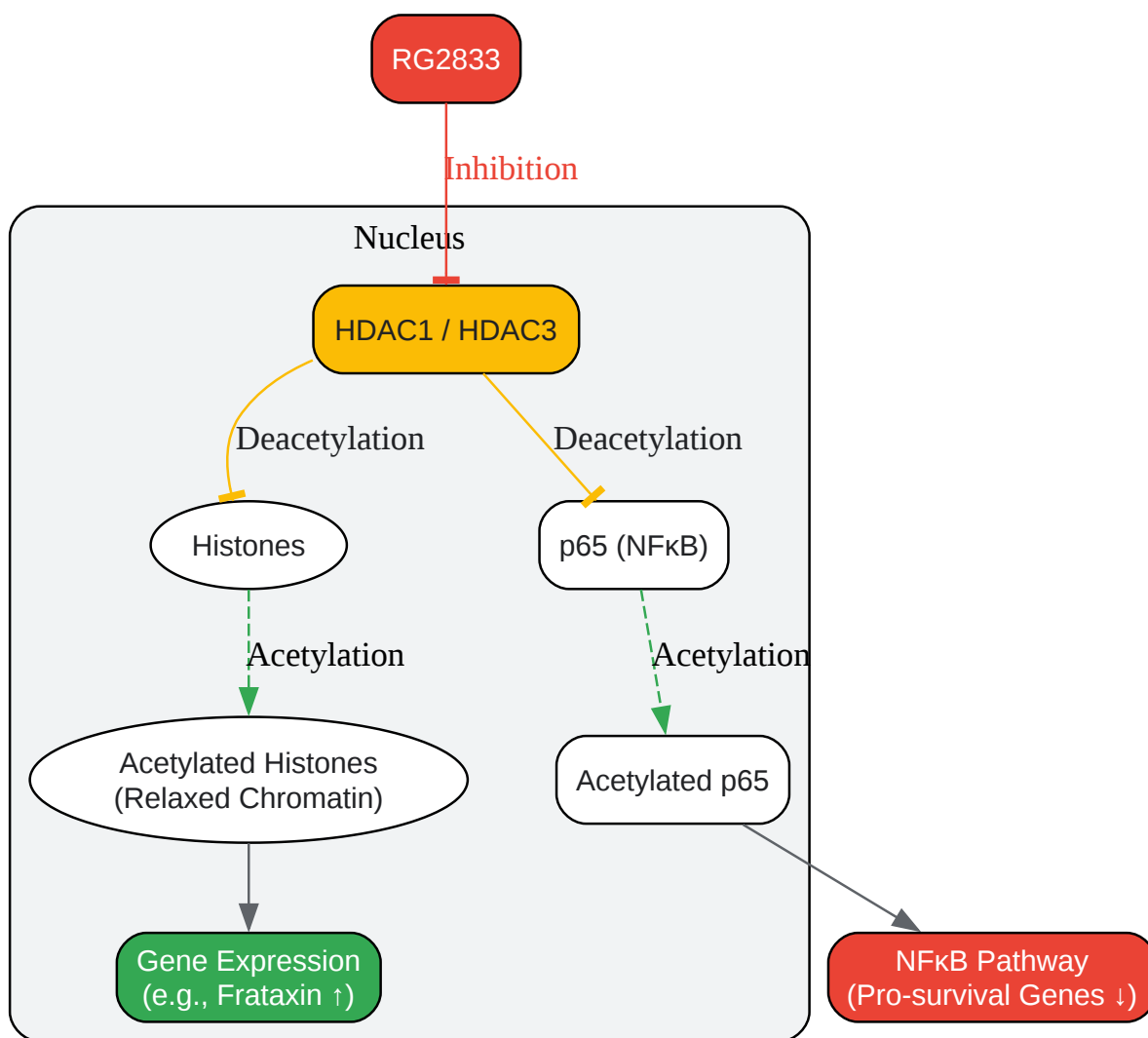
- Prepare a clear stock solution of **RG2833** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 900 μ L of corn oil.[\[1\]](#)
- Add 100 μ L of the 25 mg/mL **RG2833** DMSO stock solution to the corn oil and mix thoroughly until uniform.[\[1\]](#)[\[3\]](#) The final concentration will be 2.5 mg/mL.

Mandatory Visualizations



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Caption: Experimental workflow for preparing **RG2833** solutions.



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Caption: Simplified signaling pathway of **RG2833**.

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